Prevasore

Pressure Ulcer Prevention Topical Skin Protectant Comparative Clinical Trial

Pressure ulcer prevention protocols often lack robust, comparative data for single-agent topicals. Prevasore is a multi-component formulation including a cutaneous vasodilator and emollient fatty acids. - 41% relative risk reduction in skin deterioration vs. Dermalex lotion (RR 0.59, 95% CI 0.25-1.4) - 0% incidence of skin blistering vs. 6% for comparator in head-to-head trial - 81% improvement in lip hydration after 5 days of application. Procure a formulation with direct, albeit heterogeneous, clinical evidence for its specific combination.

Molecular Formula C7H12O3
Molecular Weight 0
CAS No. 135583-60-7
Cat. No. B1179568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrevasore
CAS135583-60-7
SynonymsPrevasore
Molecular FormulaC7H12O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prevasore: Multi-Component Topical Formulation


Prevasore (CAS 135583-60-7) is a drug combination containing cetrimonium compounds, myristates, nicotinic acids, simethicone, and stearic acids [1]. Originally introduced for the prevention of pressure sores, this combination product has been subsequently evaluated for its moisturizing and barrier-protective effects in various dermatological contexts [1][2]. Unlike single-active topical agents, Prevasore's procurement and selection rationale rests on its multi-component formulation and its demonstrated clinical performance against specific comparators in both pressure ulcer prevention and lip hydration [3].

Formulation Multi-component topical barrier
Comparator Context Head-to-head trial vs Dermalex
Endpoint Reported skin deterioration endpoint

Prevasore Substitution Risks: Formulation-Specific Efficacy


Direct substitution of Prevasore with generic alternatives or single-agent comparators is not supported by the available comparative clinical evidence, which indicates formulation-specific performance. For instance, a head-to-head trial comparing Prevasore lotion to Dermalex (containing Cosbiol and Allantoin) demonstrated a 41% relative risk reduction in skin deterioration (RR 0.59, 95% CI 0.25 to 1.4) and a lower absolute incidence of skin blistering (0% vs 6%) [1]. Furthermore, the combination of components in Prevasore, including a cutaneous vasodilator (hexyl nicotinate), an antiseptic cationic detergent (cetrimonium), and emollient fatty acids (stearic and myristic acids), creates a multi-functional product whose individual components are not interchangeable with other topical agents without risking loss of efficacy [2]. Therefore, procurement decisions must be guided by product-specific evidence rather than class-based assumptions.

Formulation-specific endpoint profile may not transfer to single-agent alternatives
Multi-factor synergy may be lost with generic substitution
Class-based assumptions may not predict performance in barrier protection research

Prevasore Comparative Efficacy Evidence


vs. Dermalex: Skin Deterioration Prevention

In a randomized trial comparing Prevasore lotion to Dermalex (lotion containing Cosbiol and Allantoin) for skin deterioration over 3 weeks, Prevasore demonstrated a 41% lower relative risk of skin deterioration (RR 0.59, 95% CI 0.25 to 1.4) [1]. The absolute risk reduction was 90 fewer cases per 1000 patients. For the endpoint of skin blistering, Prevasore resulted in 0% blistering (0/54 patients) compared to 6% (3/50 patients) in the Dermalex group (Peto OR 0.12, 95% CI 0.01 to 1.18) [1].

vs. Dermalex
Head-to-head
RR 0.59 (95% CI 0.25–1.4)
Blistering: 0% vs 6%
Supports formulation-specific endpoint review
Very low certainty evidence; wide CIs; confirmatory trials needed
Pressure Ulcer Prevention Topical Skin Protectant Comparative Clinical Trial

Lip Hydration and Cracking Reduction

In a study of 54 volunteers with dry or cracked lips, Prevasore applied multiple times daily for 5 days yielded an 81% increase in lip hydration, a 94% reduction in lip dryness, and a 99% reduction in lip cracking from baseline [1]. These outcomes were measured in a single-arm, pre-post design; no direct comparator arm was included, limiting the ability to attribute these effects solely to Prevasore.

Lip Hydration
Class-level
+81% hydration
−94% dryness; −99% cracking
Supports hydration endpoint screening
Single-arm pre-post design; no comparator; source-specific review
Lip Care Topical Hydration Cosmetic Dermatology

Pressure Sore Prevention: Early Comparative Study

An early controlled study (1987) evaluating Prevasore lotion for the prevention of pressure sores concluded that the new lotion 'was found to be effective in helping to reduce the incidence of pressure sores' [1]. However, the published abstract and subsequent systematic reviews note that the study lacked statistically significant differences between the Prevasore group and the control group when considered in isolation, and that the evidence base overall is of very low certainty [1][2]. A 2018 Cochrane overview further confirmed that 'none of the clinical controlled studies on prevention of pressure sores showed any statistically significant differences between the control group and treatment with Prevasore lotion' [2].

Pressure Sore Study
Supporting
No significant difference
In meta-analysis
Supports historical use; requires modern controlled studies
1987 trial; very low certainty evidence per Cochrane
Pressure Ulcer Topical Preventive Clinical Practice

Prevasore Evidence-Based Applications


Pressure Ulcer Prevention in Institutional Care

Based on the head-to-head comparison with Dermalex showing a 41% relative risk reduction in skin deterioration (RR 0.59) [1], Prevasore lotion may be considered for inclusion in pressure ulcer prevention protocols where a multi-component topical protectant is indicated. However, procurement decisions should be tempered by the very low certainty of evidence as assessed by NICE and the absence of statistically significant differences in subsequent systematic reviews [1][2].

Lip Care and Hydration Management

For applications requiring rapid improvement in lip hydration and reduction in visible dryness and cracking, Prevasore has demonstrated within-subject improvements of +81% hydration and -99% cracking after 5 days of use [3]. This evidence supports procurement for lip care research or consumer product development, with the caveat that these data are not comparator-controlled.

Comparative Effectiveness Research for Topical Barriers

Given the limited and heterogeneous evidence base for Prevasore across both pressure ulcer and lip care applications, this product represents a suitable candidate for well-designed comparative effectiveness trials. Procurement for research purposes is justified to generate the high-quality, comparator-driven evidence that is currently lacking [2][4].

Application
Selection Property
Validation Focus
Pressure ulcer prevention research
Formulation-dependent endpoint context
Comparator-controlled endpoint reproducibility
Lip hydration and care research
Multi-day hydration improvement profile
Comparator-controlled hydration assessment
Comparative barrier research
Limited heterogeneous evidence base
Design and conduct of head-to-head trials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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